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molecular formula C8H7ClO4S B1366028 Methyl 4-(Chlorosulfonyl)benzoate CAS No. 69812-51-7

Methyl 4-(Chlorosulfonyl)benzoate

Cat. No. B1366028
M. Wt: 234.66 g/mol
InChI Key: MOFQDKOKODUZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741934B2

Procedure details

4-Chlorosulphonylbenzoic acid (15 g, 68 mmol, 1 eq) was suspended in thionyl chloride (60 ml) and DCM (60 ml) and the reaction mixture heated at reflux for 2 hours. The solvent was evaporated in vacuo and ice cold MeOH (120 ml) was added to the residue. The reaction was stirred for 10 minutes in an ice bath before the addition of ice cold water (100 ml). The resulting precipitate was collected by filtration to yield the title compound as a white solid (15.3 g, 0.065 mmol, 96%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[CH2:14](Cl)Cl>S(Cl)(Cl)=O>[Cl:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH3:14])=[O:10])=[CH:12][CH:13]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 minutes in an ice bath before the addition of ice cold water (100 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and ice cold MeOH (120 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.065 mmol
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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